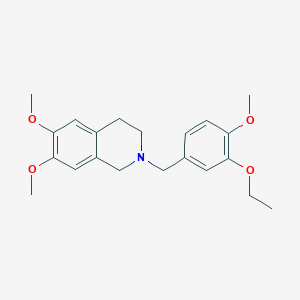

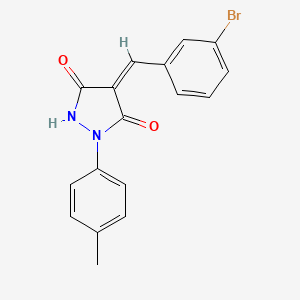

![molecular formula C24H21NO5 B5035804 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5035804.png)

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, also known as Indoximod, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound is a derivative of the amino acid tryptophan and works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is responsible for the breakdown of tryptophan. By blocking this enzyme, Indoximod can help to restore the immune system's ability to recognize and attack cancer cells.

Wirkmechanismus

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is overexpressed in many types of cancer cells and plays a key role in immune evasion. IDO breaks down the amino acid tryptophan, which is essential for the function of T cells and other immune cells. By blocking IDO, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione can help to restore the immune system's ability to recognize and attack cancer cells. In addition, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to stimulate the production of other immune cells, such as natural killer cells and dendritic cells, which can further enhance the anti-tumor immune response.

Biochemical and Physiological Effects:

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects, including the inhibition of IDO activity, the restoration of T cell function, and the stimulation of immune cell production. In addition, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been shown to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment, which can help to reduce the risk of autoimmune reactions and other adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments, including its well-established mechanism of action, its ability to inhibit tumor growth in animal models, and its potential for use in combination with other cancer therapies. However, there are also some limitations to consider, such as the need for optimization of dosing and scheduling, the potential for drug interactions with other therapies, and the need for further research to fully understand the optimal use of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione in different types of cancer.

Zukünftige Richtungen

There are several future directions for research on 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione, including the optimization of dosing and scheduling, the identification of biomarkers that can predict response to therapy, and the development of new combination therapies that can enhance the anti-tumor immune response. In addition, further research is needed to fully understand the mechanisms of action of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione and to identify potential side effects and drug interactions. Overall, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione represents a promising new approach to cancer treatment that has the potential to significantly improve patient outcomes.

Synthesemethoden

The synthesis of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione involves several steps, starting with the reaction of 3-(benzyloxy)-2-hydroxypropyl bromide with 4-nitrophenylhydrazine to form 4-(3-benzyloxy-2-hydroxypropoxy)phenylhydrazine. This intermediate is then treated with phthalic anhydride to yield the final product, 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione. The synthesis of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.

Wissenschaftliche Forschungsanwendungen

2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment, particularly in combination with other therapies such as chemotherapy and immunotherapy. Numerous preclinical studies have demonstrated the ability of 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione to inhibit tumor growth and improve survival rates in animal models of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. Clinical trials have also shown promising results, with 2-{4-[3-(benzyloxy)-2-hydroxypropoxy]phenyl}-1H-isoindole-1,3(2H)-dione demonstrating both safety and efficacy in patients with advanced melanoma, prostate cancer, and other solid tumors.

Eigenschaften

IUPAC Name |

2-[4-(2-hydroxy-3-phenylmethoxypropoxy)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-19(15-29-14-17-6-2-1-3-7-17)16-30-20-12-10-18(11-13-20)25-23(27)21-8-4-5-9-22(21)24(25)28/h1-13,19,26H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDVGFGBNWYTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5035724.png)

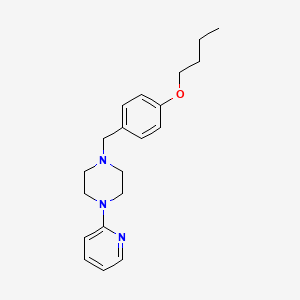

![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5035730.png)

![ethyl {5-[(4-methyl-1-piperazinyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride](/img/structure/B5035752.png)

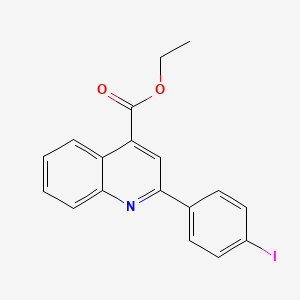

![ethyl 4-[(3,5-dinitro-4-pyridinyl)amino]benzoate](/img/structure/B5035757.png)

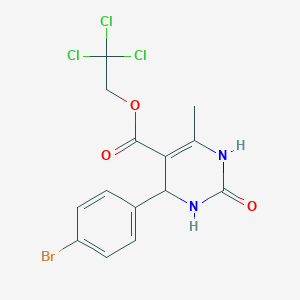

![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]-N-(ethoxycarbonyl)glycinate](/img/structure/B5035783.png)

![1-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5035785.png)

![N-(4-bromophenyl)-N'-[3-(diethylamino)propyl]thiourea](/img/structure/B5035789.png)

![N-(3,4-dichlorophenyl)-N'-[3-(dipropylamino)propyl]ethanediamide](/img/structure/B5035797.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)